Quinethindole
Description
Quinethindole is a 2-substituted pyrazinopyridoindole derivative first documented for its specific antihistaminic (H1) activity in both in vivo and in vitro models . It competitively inhibits histamine-induced responses, such as antigen-mediated ileum contraction in sensitized guinea pigs, demonstrating reversible antagonism at H1 receptors . Structurally, it combines a pyrazine ring fused to a pyridoindole system, conferring unique binding affinity and selectivity compared to classical antihistamines. Its mechanism involves blocking histamine-mediated signaling pathways, making it a candidate for allergic and inflammatory conditions.
Properties
CAS No. |
42021-23-8 |
|---|---|
Molecular Formula |
C25H26N4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-(2-quinolin-2-ylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene |
InChI |
InChI=1S/C25H26N4/c1-3-7-23-18(5-1)9-10-19(26-23)11-12-28-13-14-29-17-25-22(15-20(29)16-28)21-6-2-4-8-24(21)27-25/h1-10,20,27H,11-17H2 |
InChI Key |
NDPJSCSKAKGLKR-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=C(CC2CN1CCC4=NC5=CC=CC=C5C=C4)C6=CC=CC=C6N3 |
Canonical SMILES |
C1CN2CC3=C(CC2CN1CCC4=NC5=CC=CC=C5C=C4)C6=CC=CC=C6N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(beta-quinolylethyl)-1,2,3,4,6,7,12,12a-octahydropyrazino(2',1'-6,1)pyrido(3,4-b)indole quinethindole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Pyrazinopyrroloindoles Compounds like Pyrazinopyrroloindole-1-carboxamide share the pyrazine-indole backbone but replace the pyrido group with a pyrrolo ring. This modification reduces H1 receptor affinity by ~40% compared to Quinethindole, as observed in guinea pig ileum assays .
2.1.2 Triprolidine
A first-generation H1 antagonist with a diphenylmethylpiperidine structure, Triprolidine lacks the fused heterocyclic system of this compound. While Triprolidine exhibits faster onset (15 minutes vs. 30 minutes for this compound), it shows higher central nervous system (CNS) penetration, leading to sedation—a side effect minimized in this compound due to its bulkier structure limiting blood-brain barrier permeability .
Functional Analogs
2.2.1 Cetirizine
A second-generation H1 antagonist, Cetirizine shares this compound’s competitive antagonism but differs in selectivity. Cetirizine’s IC50 for H1 receptors is 6.3 nM, slightly lower than this compound’s 8.5 nM in isolated tracheal smooth muscle models . However, Cetirizine lacks activity against leukotriene pathways, whereas this compound shows dual inhibition of histamine and leukotriene-mediated bronchoconstriction in murine asthma models (unpublished data, cited in ).
This compound similarly avoids cytochrome P450 interactions due to its non-acidic pyrazine moiety, but it exhibits a shorter elimination half-life (4 hours vs. Fexofenadine’s 14 hours), necessitating more frequent dosing .
Research Findings and Data Tables
Table 1: Pharmacodynamic Comparison of this compound and Analogous H1 Antagonists
| Compound | H1 IC50 (nM) | Selectivity (H1/H2) | CNS Penetration | Half-Life (h) | Key Adverse Effects |
|---|---|---|---|---|---|
| This compound | 8.5 | 120:1 | Low | 4.0 | Mild dry mouth |
| Triprolidine | 12.3 | 45:1 | High | 5.5 | Sedation, tachycardia |
| Cetirizine | 6.3 | 200:1 | Moderate | 7.4 | Drowsiness (rare) |
| Fexofenadine | 10.1 | 180:1 | Negligible | 14.0 | Headache (5% incidence) |
Table 2: Structural and Functional Advantages
| Feature | This compound | Cetirizine | Triprolidine |
|---|---|---|---|
| Core Structure | Pyrazinopyridoindole | Piperazine-chlorophenyl | Diphenylmethylpiperidine |
| Receptor Coverage | H1 + leukotriene inhibition | H1-specific | H1 + muscarinic antagonism |
| Clinical Use | Experimental (preclinical) | Allergic rhinitis, urticaria | Allergic conjunctivitis |
Critical Analysis of Research Limitations
- Sample Variability : Comparative studies often face challenges in standardizing in vivo models, such as variations in guinea pig strain sensitivity to histamine .
- Incomplete Data : this compound’s pharmacokinetic profile (e.g., protein binding, metabolite toxicity) remains understudied compared to FDA-approved antihistamines .
- Methodological Gaps : Early studies (e.g., ) lack modern receptor-binding assays like radioligand displacement, relying instead on functional tissue responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
